[Arg22] b-Amyloid (1-40) is a modified form of the amyloid beta peptide, specifically the 40-residue variant known as amyloid beta 1-40. This peptide is a significant component in the formation of amyloid plaques associated with Alzheimer's disease. The modification at position 22, where arginine replaces the original amino acid, is believed to influence its aggregation properties and interactions with other proteins.
Amyloid beta peptides are derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The [Arg22] modification can be synthesized in vitro or introduced through genetic engineering techniques.
This compound falls under the category of neurotoxic peptides and is classified as an oligomeric protein. It is primarily studied within the context of neurodegenerative diseases, particularly Alzheimer's disease.
The synthesis of [Arg22] b-Amyloid (1-40) can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides with high purity and yield. The process involves:
The synthesis must ensure proper folding and minimize aggregation during production. Techniques such as mass spectrometry can confirm the identity and purity of the synthesized peptide.
The molecular structure of [Arg22] b-Amyloid (1-40) features a central hydrophobic core surrounded by charged and polar residues. The presence of arginine at position 22 alters its interaction dynamics, potentially enhancing its propensity to form oligomers compared to its unmodified counterpart.
Structural studies using techniques like solid-state nuclear magnetic resonance (NMR) and cryo-electron microscopy have revealed that amyloid beta fibrils exhibit polymorphism. For instance, different conformations can arise based on environmental conditions during aggregation, leading to variations in structural motifs such as cross-beta sheets.
[Arg22] b-Amyloid (1-40) undergoes several key reactions during its aggregation process:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and ionic strength. Advanced techniques like fluorescence spectroscopy are often employed to monitor these aggregation processes in real-time.
The mechanism by which [Arg22] b-Amyloid (1-40) exerts its toxic effects involves several steps:
Studies have shown that specific oligomeric forms may correlate more strongly with neurotoxicity than fibrillar forms, indicating that early-stage aggregates are critical in disease progression.
[Arg22] b-Amyloid (1-40) typically appears as a white powder when synthesized. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water at physiological pH.
Research on [Arg22] b-Amyloid (1-40) primarily focuses on understanding its role in Alzheimer's disease pathology. Key applications include:
Site-specific mutations in the amyloid-β (Aβ) peptide sequence critically alter its aggregation kinetics and neurotoxic potential. Position 22 (wild-type glutamate, E22) resides within the hydrophobic core (residues 17-21, LVFFA), a region governing molecular recognition and self-assembly. Substitutions at this site disrupt electrostatic balances and steric interactions essential for nucleation. The [Arg22] variant introduces a positively charged arginine residue, fundamentally altering:
Table 1: Aggregation Kinetics of Aβ(1-40) Variants
Variant | Lag Phase (hours) | Maximum Thioflavin T Fluorescence (a.u.) | Dominant Oligomer Size (n-mer) |
---|---|---|---|
Wild-Type | 8.2 ± 0.9 | 100 ± 12 | 12-18 |
[Arg22] | 3.1 ± 0.4* | 215 ± 28* | 6-8 |
Arctic (E22G) | 1.5 ± 0.3* | 290 ± 31* | 8-12 |
*p<0.01 vs wild-type [2] [5] [9]
The E22R mutation exerts stereochemical constraints that reshape secondary structural transitions:
Table 2: Structural Features of Aβ(1-40) Protofibrils
Structural Parameter | Wild-Type | [Arg22] | Arctic (E22G) |
---|---|---|---|
Protofilament Diameter | 8–10 nm | 4–6 nm* | 5–7 nm* |
β-Sheet Content (%) | 28 ± 3 | 38 ± 2* | 42 ± 3* |
Cross-β Periodicity | 120 Å | Absent | 100 Å* |
Dominant Toxicity Mechanism | Fibril-dependent | Pore-forming oligomers | Fibril fragmentation |
*p<0.05 vs wild-type [3] [5] [7]
The E22R substitution generates a unique pathogenic profile distinct from both wild-type Aβ and the Arctic mutant (E22G):
Table 3: Pathogenic Comparison of Aβ Variants at Position 22
Pathogenic Feature | Wild-Type Aβ(1-40) | [Arg22] Aβ(1-40) | Arctic (E22G) Aβ(1-42) |
---|---|---|---|
Lag Phase | 8–10 hours | 2–4 hours* | <1 hour* |
Dominant Aggregation Product | Protofibrils | Globular oligomers | Fibril bundles |
Tau Phosphorylation (Ser262) | Decrease | Increase* | Increase* |
Neuronal Viability | 70 ± 5% | 30 ± 4%* | 15 ± 3%* |
Intracellular Degradation Half-life | 2 hours | 6 hours* | >12 hours* |
*p<0.01 vs wild-type [5] [6] [10]
Chemical Compounds Mentioned:
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6